molecular formula C33H36FN5O4S B11441382 N-benzyl-4-((1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide

N-benzyl-4-((1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide

Cat. No.: B11441382
M. Wt: 617.7 g/mol
InChI Key: PYNVTUQRJVWGJL-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine core substituted with a 2-oxoethyl-4-(4-fluorophenyl)piperazine moiety and a cyclohexanecarboxamide group bearing a benzyl substituent. The thienopyrimidine scaffold is known for its role in modulating kinase and receptor activity, while the 4-fluorophenylpiperazine moiety is commonly associated with CNS receptor binding (e.g., dopamine D3 or serotonin receptors) .

Properties

Molecular Formula

C33H36FN5O4S

Molecular Weight

617.7 g/mol

IUPAC Name

N-benzyl-4-[[1-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]methyl]cyclohexane-1-carboxamide

InChI

InChI=1S/C33H36FN5O4S/c34-26-10-12-27(13-11-26)36-15-17-37(18-16-36)29(40)22-38-28-14-19-44-30(28)32(42)39(33(38)43)21-24-6-8-25(9-7-24)31(41)35-20-23-4-2-1-3-5-23/h1-5,10-14,19,24-25H,6-9,15-18,20-22H2,(H,35,41)

InChI Key

PYNVTUQRJVWGJL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)N4CCN(CC4)C5=CC=C(C=C5)F)C(=O)NCC6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-4-((1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thienopyrimidine core.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the thienopyrimidine core.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a coupling reaction, often using palladium-catalyzed cross-coupling techniques.

    Final Assembly: The final compound is assembled by linking the benzyl group and the cyclohexanecarboxamide moiety through amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-((1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Synthesis of the Compound

The synthesis of N-benzyl-4-((1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide typically involves multi-step reactions that integrate various chemical transformations. The synthetic pathway often includes:

  • Formation of the Thienopyrimidine Core : Utilizing readily available precursors to construct the thieno[3,2-d]pyrimidine framework.
  • Piperazine Derivative Introduction : Incorporating the piperazine moiety which is known for its psychoactive properties.
  • Final Coupling Reactions : Employing coupling agents to form the final amide bond with the benzyl and cyclohexanecarboxamide groups.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. In vitro studies have shown that these compounds can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression.

Antidepressant Effects

The piperazine component is associated with antidepressant effects. Studies suggest that compounds containing piperazine derivatives can modulate serotonin and dopamine receptors, leading to potential therapeutic effects in mood disorders.

Anti-inflammatory Properties

In silico docking studies have demonstrated that this compound may act as a 5-lipoxygenase inhibitor, suggesting its potential use in treating inflammatory conditions such as asthma or rheumatoid arthritis.

Case Studies

Study Findings Reference
In vitro evaluation of antitumor activityThe compound showed IC50 values indicating strong inhibition of tumor cell lines.
Evaluation of antidepressant effectsDemonstrated significant binding affinity for serotonin receptors.
Molecular docking studies for anti-inflammatory potentialIdentified as a promising lead for developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of N-benzyl-4-((1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Table 1: Core Structure and Substituent Comparisons

Compound Name/ID Core Structure Key Substituents Pharmacological Relevance
Target Compound Thieno[3,2-d]pyrimidine-2,4-dione 4-(4-Fluorophenyl)piperazine, benzyl-cyclohexanecarboxamide Potential CNS receptor modulation
N-(2,4-Difluorobenzyl)-1-[7-(3-methylphenyl)-4-oxo-1,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-4-carboxamide Thieno[3,2-d]pyrimidin-4-one Difluorobenzyl, 3-methylphenyl, piperidinecarboxamide Not specified; similar heterocyclic scaffold
4-(3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)propanoyl)-N-(pyridin-3-yl)piperazine-1-carboxamide (28) Benzo[b][1,4]oxazin-3-one Piperazine-carboxamide, pyridinyl SAR studies suggest kinase inhibition
D3 Receptor Antagonists (e.g., N-(4-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides) Heterobiaryl Dichlorophenylpiperazine, carboxamide High D3 receptor affinity (Ki < 1 nM)

Key Observations :

  • GPCRs.
  • Piperazine/Piperidine Substituents : The 4-fluorophenylpiperazine group in the target compound may confer selectivity for serotonin receptors over dopamine D3 receptors, contrasting with dichlorophenylpiperazine derivatives in .
  • Carboxamide Linkers : Cyclohexanecarboxamide in the target compound introduces steric bulk compared to simpler piperazine-carboxamides (e.g., compound 28), which could influence membrane permeability .

Key Observations :

  • The target compound likely employs HCTU/DIPEA-mediated amidation, a standard method for carboxamide synthesis, as seen in benzooxazinone derivatives .
  • Piperazine introduction in D3 antagonists () uses palladium-catalyzed coupling, whereas the target compound’s piperazine is pre-functionalized.
Pharmacological and Physicochemical Properties

Table 3: Property Comparisons

Property Target Compound N-(2,4-Difluorobenzyl)-... D3 Antagonists
Lipophilicity (LogP) High (fluorophenyl, benzyl) Moderate (difluorobenzyl) High (dichlorophenyl)
Solubility Low (bulky cyclohexane) Moderate Low
Receptor Affinity Not reported; predicted 5-HT1A/D3 Not reported D3 Ki < 1 nM

Key Observations :

  • The 4-fluorophenyl group balances lipophilicity and metabolic stability compared to dichlorophenyl () or non-halogenated analogues.
  • The cyclohexanecarboxamide group may reduce solubility relative to smaller carboxamides (e.g., compound 28 ).

Biological Activity

N-benzyl-4-((1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)cyclohexanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. The structure incorporates several pharmacologically relevant moieties, including a piperazine ring and a thienopyrimidine scaffold, which may contribute to its therapeutic potential.

The molecular formula of the compound is C26H28FN3O3SC_{26}H_{28}FN_3O_3S with a molecular weight of 481.6 g/mol. Its IUPAC name reflects its intricate structure, highlighting the various functional groups that could influence its biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors, while the thienopyrimidine component may inhibit specific enzymes or modulate protein functions. These interactions could lead to various pharmacological effects such as:

  • Antimicrobial Activity : The compound has been investigated for its potential to inhibit bacterial growth.
  • Anticancer Properties : Preliminary studies indicate that it may exhibit cytotoxic effects against certain cancer cell lines.

Anticancer Activity

Research has shown that derivatives of compounds with similar structures exhibit significant anticancer properties. For instance, compounds containing thienopyrimidine rings have demonstrated efficacy against various cancer cell lines. A study revealed that related thiazole derivatives showed promising activity against Jurkat and A-431 cells with IC50 values lower than standard drugs like doxorubicin .

Antimicrobial Activity

The compound's structural components suggest it may possess antimicrobial properties. A study on related compounds indicated effective inhibition against Gram-positive bacteria with minimum inhibitory concentrations (MIC) reported at 31.25 µg/mL .

Neuropharmacological Effects

Given the piperazine moiety's known effects on the central nervous system, there is potential for this compound to exhibit neuropharmacological activity. Similar compounds have been explored as muscarinic receptor antagonists, which could provide insights into their use in treating neurological disorders .

Case Studies and Research Findings

StudyFindingsReference
Study on Thiazole DerivativesShowed significant anticancer activity in Jurkat and A-431 cell lines
Antimicrobial EvaluationEffective against Gram-positive bacteria (MIC 31.25 µg/mL)
Neuropharmacological AssessmentPotential as muscarinic receptor antagonists in neurological disease treatment

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